![molecular formula C21H23N3O5 B2647424 (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1421588-02-4](/img/structure/B2647424.png)
(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Exposure and Risk Assessment
- (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is part of the acrylamide family, substances widely used in various industries and laboratory research. Concerns regarding their potential health risks, including neurotoxicity and carcinogenicity, have led to extensive studies on their effects. These studies include assessments of occupational exposure, particularly in the context of peripheral neuropathy, a condition affecting the arms and legs, as observed in workers exposed to acrylamide grouting agents. Quantitative risk assessments have been conducted to evaluate the risk of such exposure, with findings suggesting a correlation between exposure levels and the onset of peripheral neuropathy symptoms. For instance, after three years of exposure at specific concentrations, a certain percentage of workers may exhibit symptoms related to nerve function impairment. This risk increases with prolonged exposure or higher concentrations. These assessments underline the importance of understanding and mitigating the risks associated with occupational exposure to acrylamide and its derivatives in various industrial settings (Park, 2021).
Biomonitoring and Human Health
- Biomonitoring studies have been conducted to assess the internal exposure to acrylamide and its metabolites, such as glycidamide, in the general population. These studies measure specific mercapturic acids in human urine, providing insights into the metabolic pathways of acrylamide and the relative risk of exposure. The research indicates that the metabolism of acrylamide to its epoxide, glycidamide, is comparable in humans and rats, supporting risk estimations based on animal models. Additionally, the relation between mercapturic acids and hemoglobin adduct levels points to a steady state of acrylamide uptake and a higher reactivity of glycidamide compared to acrylamide. These findings are pivotal for understanding human exposure to acrylamide and for developing strategies to mitigate potential health risks (Boettcher et al., 2005).
properties
IUPAC Name |
(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24-16(17-6-5-9-29-17)12-15(23-24)13-22-20(25)8-7-14-10-18(26-2)21(28-4)19(11-14)27-3/h5-12H,13H2,1-4H3,(H,22,25)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZCXNRNTMWODC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.